molecular formula C7H15N B1222252 2,6-Dimethylpiperidine CAS No. 504-03-0

2,6-Dimethylpiperidine

Cat. No. B1222252
CAS RN: 504-03-0
M. Wt: 113.2 g/mol
InChI Key: SDGKUVSVPIIUCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dimethylpiperidine typically involves strategies that may leverage the reactivity of N,N-dimethylenamino ketones as synthons for constructing various heterocycles, including 2,6-Dimethylpiperidine. These methods allow for the development of compounds with significant biological interest, providing access to new classes of biologically active heterocyclic compounds for biomedical applications (Gaber et al., 2017).

Scientific Research Applications

Spectroscopy and Stereochemistry

  • Proton Magnetic Resonance Studies: 2,6-Dimethylpiperidine has been analyzed using proton magnetic resonance (PMR) spectroscopy. The configurations of its isomers, including cis- and trans-2,6-Dimethylpiperidine, were confirmed through their PMR spectra. This method assists in understanding the molecular structure and behavior of such compounds (Booth, Little, & Feeney, 1968).

Synthesis Methods

  • Asymmetric Synthesis: Asymmetric synthesis of (+) and (−) trans-2,6-dimethylpiperidines from diastereomeric lactams has been achieved, highlighting the compound's applicability in producing stereoisomerically pure substances (Fréville et al., 1997).
  • Reductive Amination Synthesis: Reductive amination of hexanedione and heptanedione with hydride reagents has been used to synthesize 2,6-dimethylpiperidines. This process demonstrates the compound's role in forming specific molecular structures (Boga, Manescalchi, & Savoia, 1994).

Thermochemistry and Conformational Analysis

  • Thermochemical Studies: The standard molar enthalpies of formation for 2,6-dimethylpiperidine have been determined. These values are crucial for understanding the stability and conformational behavior of the piperidine ring (Ribeiro da Silva et al., 2006).

Chemical Interactions and Binding Properties

  • Chemical Affinity Matrix-Based Identification: Prohibitin has been identified as a binding protein for compounds including 2,6-dimethylpiperidine. This discovery is significant for understanding molecular interactions in medicinal chemistry (Chang et al., 2011).
  • Inhibition of Nitrosation: 2,6-Dimethylpiperidine demonstrated an inhibitory effect on nitrosation in acid medium, suggesting its potential use in blocking harmful chemical reactions (González-Mancebo et al., 1997).

Pharmacological Applications

  • Synthesis and Antiarrhythmic Activity: The compound has been studied for its potential antiarrhythmic properties in pharmaceutical research, emphasizing its relevance in medicinal chemistry (Hoefle et al., 1991).

Safety And Hazards

2,6-Dimethylpiperidine is flammable . It can cause severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces . Protective gloves/protective clothing/eye protection/face protection should be worn when handling this chemical .

Future Directions

Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .

properties

IUPAC Name

2,6-dimethylpiperidine
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InChI

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGKUVSVPIIUCF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H15N
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Related CAS

5072-45-7 (hydrochloride)
Record name Nanofin [INN]
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DSSTOX Substance ID

DTXSID8048527
Record name 2,6-Lupetidine
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Molecular Weight

113.20 g/mol
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Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,6-Dimethylpiperidine
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Vapor Pressure

2.56 [mmHg]
Record name 2,6-Dimethylpiperidine
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Product Name

2,6-Dimethylpiperidine

CAS RN

504-03-0, 766-17-6
Record name 2,6-Dimethylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylpiperidine
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2,6-Dimethylpiperidine
Reactant of Route 3
2,6-Dimethylpiperidine
Reactant of Route 4
2,6-Dimethylpiperidine
Reactant of Route 5
2,6-Dimethylpiperidine
Reactant of Route 6
2,6-Dimethylpiperidine

Citations

For This Compound
1,160
Citations
S Tamba, K Ide, K Shono, A Sugie, A Mori - Synlett, 2013 - thieme-connect.com
Deprotonative metalation of chlorothiophene takes place with a catalytic amount of cis-2,6-dimethylpiperidine (DMP) and an alkyl Grignard reagent at room temperature for three hours …
Number of citations: 15 www.thieme-connect.com
I Mokbel, A Razzouk, T Sawaya… - Journal of Chemical & …, 2009 - ACS Publications
In this study, we reported experimental vapor pressures of several amines presenting different molecular structures, 2-phenylethylamine, benzylamine, triethylamine and cis-2,6-…
Number of citations: 29 pubs.acs.org
RK Hill, JW Morgan - The Journal of Organic Chemistry, 1966 - ACS Publications
Experimental Section trans-2, 6-Dimethylpiperidine (dl-T).—A mixture of cis-and trans-2, 6-dimethylpiperidines was prepared by sodium-ethanol reduction of 2, 6-lutidine, following the …
Number of citations: 10 pubs.acs.org
ML Hoefle, LT Blouin, RW Fleming… - Journal of medicinal …, 1991 - ACS Publications
A series of,-diaryl-l-piperidinebutanols was evaluated forantiarrhythmic activity in thecoronary ligated dog model. Structure-activity relationshipstudies indicated that the 2, 6-…
Number of citations: 12 pubs.acs.org
H Booth, JH Little, J Feeney - Tetrahedron, 1968 - Elsevier
cis- and trans-2,6-Dimethylpiperidine have been purified by preparative VPC. The configurations of the bases have been confirmed by analysis of their PMR spectra, and of the spectra …
Number of citations: 38 www.sciencedirect.com
M Koman, E Ďurčanská, M Handlovič… - … Section C: Crystal …, 1985 - scripts.iucr.org
(IUCr) Structural investigations of NiII complexes. V. Preparation, properties and structure of bis(2,6-dimethylpiperidine)di(thiocyanato-N)nickel(II)-benzene, [Ni(NCS)2(C7H15N)2].…
Number of citations: 3 scripts.iucr.org
RS Aronstam, MW Edwards, JW Daly… - Neurochemical …, 1988 - Springer
The interactions of eight piperidine derivatives with nicotinic receptor complexes fromTorpedo californica electric organ were studied using [ 125 I]alpha-bungarotoxin ([ 125 I]BGT) as a …
Number of citations: 16 link.springer.com
SB Jeon, SW Cho, SS Lee, SY Jang, KJ Oh - Journal of the Taiwan Institute …, 2014 - Elsevier
A novel absorbent was developed using an oil/water (O/W) emulsion absorbent with lipophilic amine. N-methylcyclohexylamine (MCHA) and 2,6-dimethylpiperidine (DMPD) were …
Number of citations: 11 www.sciencedirect.com
SB Jeon, JH Jung, HD Lee, BJ Kim, KJ Oh - International Journal of …, 2016 - Elsevier
Speciation and kinetics of carbon dioxide absorption by N-methylcyclohexylamine (MCHA) and 2,6-dimethylpiperidine (DMPD) emulsion absorbents were evaluated. The physical …
Number of citations: 2 www.sciencedirect.com
D Glory, R Madivanane, K Sambathkumar - 2017 - nopr.niscpr.res.in
In this work, a combined experimental and theoretical study on molecular structure, vibrational spectra of 1-amino-2,6-dimethylpiperidine (ADP) has been reported. The FTIR and FT-…
Number of citations: 1 nopr.niscpr.res.in

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